3-(4-Bromo-2-fluorophenoxy)propan-1-amine
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Overview
Description
3-(4-Bromo-2-fluorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and an amine group attached to a phenoxypropane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Bromo-2-fluorophenoxy)propan-1-amine typically involves the reaction of 4-bromo-2-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Bromo-2-fluorophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(2-fluorophenoxy)propan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Bromo-2-fluorophenoxy)propan-1-amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-fluorophenoxy)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromo-2-fluorophenoxy)propan-1-amine include:
3-(4-Bromo-2-chlorophenoxy)propan-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(4-Bromo-2-methylphenoxy)propan-1-amine: Similar structure but with a methyl group instead of a fluorine atom.
3-(4-Bromo-2-nitrophenoxy)propan-1-amine: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11BrFNO |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11BrFNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 |
InChI Key |
OQGMYLSQLGAIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCN |
Origin of Product |
United States |
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